molecular formula C16H15ClN2O5 B3741517 N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B3741517
M. Wt: 350.75 g/mol
InChI Key: OAFHYBFGLUZKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as CDMB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. CDMB is a derivative of 2-nitrobenzamide and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is not fully understood. However, studies have shown that N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide inhibits the activity of certain enzymes, such as topoisomerase IIα and β, which are involved in DNA replication and transcription. Moreover, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have biochemical and physiological effects in different systems. In cancer cells, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidants, such as glutathione. Moreover, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Moreover, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in experiments. However, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in aqueous systems. Moreover, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has a short half-life in vivo, which may limit its use in animal studies.

Future Directions

N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several potential future directions for research. One of the directions is the development of N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide-based fluorescent probes for imaging cellular structures. Another direction is the investigation of N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide's potential use as a therapeutic agent for inflammatory diseases. Moreover, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide's mechanism of action needs to be further elucidated to understand its potential applications in different areas of scientific research.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in different areas. N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide can be synthesized using different methods and has been studied for its potential use in cancer research, imaging, and anti-inflammatory therapy. N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been studied for its potential applications in different areas of scientific research. One of the areas is cancer research, where N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures. Moreover, N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-9-4-5-10(17)6-12(9)18-16(20)11-7-14(23-2)15(24-3)8-13(11)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFHYBFGLUZKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.